2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone
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Overview
Description
2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone: is a complex organic compound that features a trifluoromethyl group, an indole core, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone typically involves multiple steps, including the formation of the indole core, the introduction of the piperidine ring, and the incorporation of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Another trifluoromethyl-containing compound with different structural features and applications.
1-Trifluoroacetyl piperidine: Shares the piperidine ring and trifluoromethyl group but differs in overall structure and reactivity.
Trifluoroacetone: Contains the trifluoromethyl group but lacks the indole and piperidine components.
Uniqueness
2,2,2-Trifluoro-1-{2-methyl-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone is unique due to its combination of the trifluoromethyl group, indole core, and piperidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H19F3N2O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethanone |
InChI |
InChI=1S/C18H19F3N2O2/c1-12-16(17(25)18(19,20)21)13-7-3-4-8-14(13)23(12)11-15(24)22-9-5-2-6-10-22/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI Key |
UQZAEQSMMDSMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCCCC3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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